3-Methyl-8-[(4-methylphenyl)methylamino]-7-(2-methylprop-2-enyl)purine-2,6-dione
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Overview
Description
3-Methyl-8-[(4-methylphenyl)methylamino]-7-(2-methylprop-2-enyl)purine-2,6-dione is a complex organic compound belonging to the purine family This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-8-[(4-methylphenyl)methylamino]-7-(2-methylprop-2-enyl)purine-2,6-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the purine core, followed by the introduction of the methyl, methylphenyl, and methylprop-2-enyl groups through a series of substitution and addition reactions. Key steps include:
Formation of the Purine Core: This can be achieved through the condensation of formamide derivatives with appropriate aldehydes or ketones.
Substitution Reactions: Introduction of the methyl and methylphenyl groups is often carried out using alkylation reactions with methyl halides and benzyl halides, respectively.
Addition Reactions: The methylprop-2-enyl group is typically introduced via a Michael addition reaction, using suitable alkenes and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-8-[(4-methylphenyl)methylamino]-7-(2-methylprop-2-enyl)purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the methyl or methylphenyl groups with other functional groups, depending on the reagents used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Solvents: Common solvents include dichloromethane, ethanol, and dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-Methyl-8-[(4-methylphenyl)methylamino]-7-(2-methylprop-2-enyl)purine-2,6-dione has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Biological Research: The compound is used to investigate cellular pathways and molecular mechanisms due to its ability to interact with specific proteins and enzymes.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to understand its absorption, distribution, metabolism, and excretion in biological systems.
Industrial Applications: It is explored for use in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-Methyl-8-[(4-methylphenyl)methylamino]-7-(2-methylprop-2-enyl)purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to changes in cellular processes. For example, it may inhibit certain kinases involved in cell proliferation, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
Caffeine: Another purine derivative with stimulant properties.
Theophylline: Used in respiratory diseases for its bronchodilator effects.
Adenosine: A naturally occurring purine nucleoside involved in energy transfer.
Uniqueness
3-Methyl-8-[(4-methylphenyl)methylamino]-7-(2-methylprop-2-enyl)purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike caffeine or theophylline, it has a more complex structure, allowing for a broader range of interactions and applications in medicinal chemistry and pharmacology.
This detailed overview provides a comprehensive understanding of this compound, from its synthesis to its applications and mechanism of action
Properties
IUPAC Name |
3-methyl-8-[(4-methylphenyl)methylamino]-7-(2-methylprop-2-enyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-11(2)10-23-14-15(22(4)18(25)21-16(14)24)20-17(23)19-9-13-7-5-12(3)6-8-13/h5-8H,1,9-10H2,2-4H3,(H,19,20)(H,21,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFRKICPJMFNOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC3=C(N2CC(=C)C)C(=O)NC(=O)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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